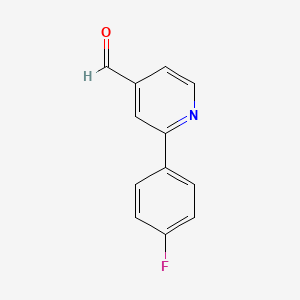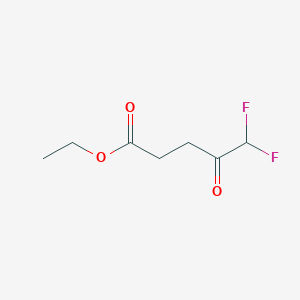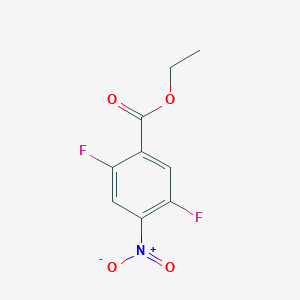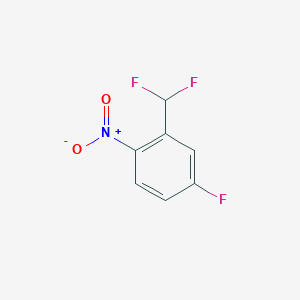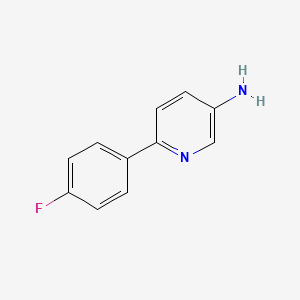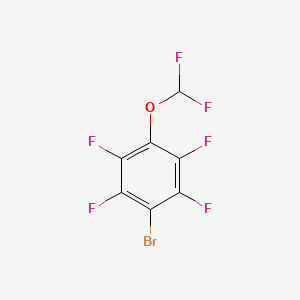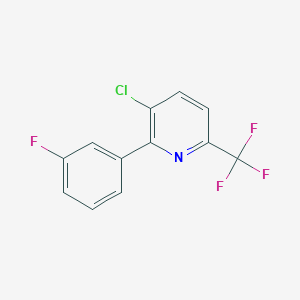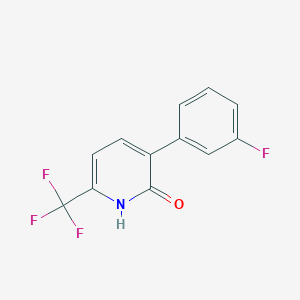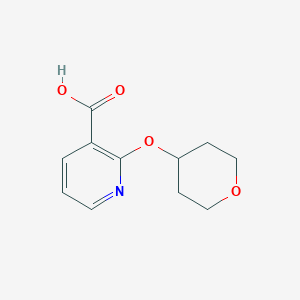
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Vue d'ensemble
Description
“2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” is a chemical compound with the molecular formula C11H13NO4 . It belongs to the categories of Carboxylic Acids and Pyridines .
Molecular Structure Analysis
The molecular weight of “2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” is 223.22 g/mol . The InChI string representation of its structure isInChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid” include a molecular weight of 223.22 g/mol . It has a topological polar surface area of 68.6 Ų and a complexity of 240 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Applications De Recherche Scientifique
1. Green Synthesis of Novel Pyridine Derivatives
Pyridine derivatives, such as Fluro arylazo pyridine glucosides, have been synthesized via green protocols involving 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. These compounds exhibit significant antibacterial and antifungal activities, showcasing the role of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid in the development of pharmacologically active substances (Areef Mmh et al., 2017).
2. Synthesis of Heterocyclic Compounds
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid has been used in the synthesis of complex organic compounds like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, demonstrating its utility in creating structurally diverse molecules with potential applications in various fields of chemistry and pharmacology (Zhang Guo-fu, 2012).
3. Inhibitory Activity Against Human Topoisomerase
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid derivatives have been found to exhibit high inhibitory activity against human topoisomerase I, an enzyme crucial in DNA replication. This indicates potential applications in cancer therapy and the development of novel anticancer drugs (V. D’yakonov et al., 2015).
4. Catalysis in Organic Synthesis
A mesoporous silica green catalyst, functionalized with nicotinic acid (a derivative of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid), has been used for the synthesis of pyran annulated heterocyclic compounds. This showcases its application in enhancing the efficiency and sustainability of chemical reactions (J. Davarpanah et al., 2018).
5. Novel Assay for Nicotinic Acid-Adenine Dinucleotide Phosphate
The compound has also been instrumental in the development of a novel cycling assay for nicotinic acid-adenine dinucleotide phosphate (NAADP), highlighting its role in advancing biochemical research and understanding cellular processes (R. Graeff & Hon Cheung Lee, 2002).
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-2-1-5-12-10(9)16-8-3-6-15-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUARORFCSFZZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



